Lipophilicity (LogP) Differentiates This Dual-Substituted Benzylamine from Mono-Methoxy and Mono-OCF3 Analogs
The computed XLogP3-AA value for 2-methoxy-4-(trifluoromethoxy)benzylamine is 1.9 [1]. This lies between the more hydrophilic 2-methoxybenzylamine (XLogP3 = 0.9) [2] and the more lipophilic 4-(trifluoromethoxy)benzylamine (ACD/LogP = 2.04; XLogP3 = 2.1) [3]. The 1.0 log unit increase over 2-methoxybenzylamine reflects the substantial lipophilic contribution of the OCF3 group, while the modest reduction compared to 4-(trifluoromethoxy)benzylamine arises from the added polar methoxy oxygen.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2-Methoxybenzylamine (CAS 6850-57-3): XLogP3 = 0.9; 4-(Trifluoromethoxy)benzylamine (CAS 93919-56-3): ACD/LogP = 2.04; XLogP3 = 2.1 |
| Quantified Difference | +1.0 log unit vs. 2-methoxybenzylamine; -0.1 to -0.2 log unit vs. 4-(trifluoromethoxy)benzylamine |
| Conditions | Computed using XLogP3-AA (PubChem) and ACD/LogP (ChemSpider) algorithms |
Why This Matters
LogP directly impacts compound distribution in biological assays and synthetic reaction media; this compound's intermediate lipophilicity offers a distinct option for balancing membrane permeability with aqueous solubility in lead optimization.
- [1] PubChem. (2024). 2-Methoxy-4-(trifluoromethoxy)benzylamine. PubChem CID 17999356. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/17999356 View Source
- [2] PubChem. (2025). 2-Methoxybenzylamine. PubChem CID 81292. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6850-57-3 View Source
- [3] PubChem. (2025). 3-(Trifluoromethoxy)benzylamine. PubChem CID 145264. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/93071-75-1 View Source
